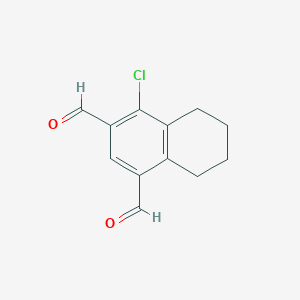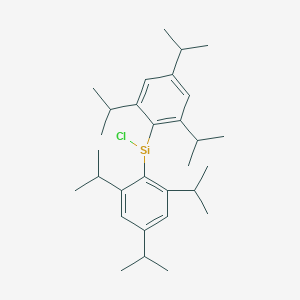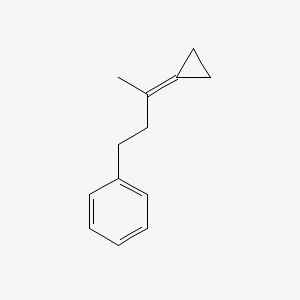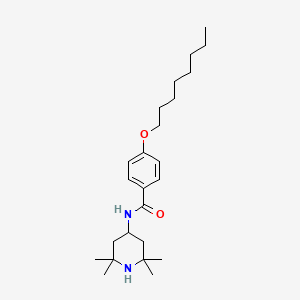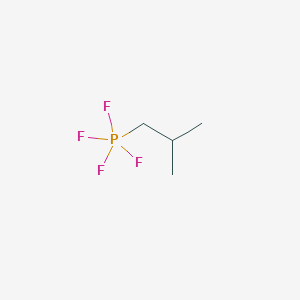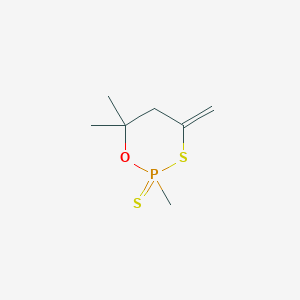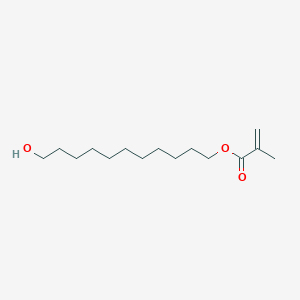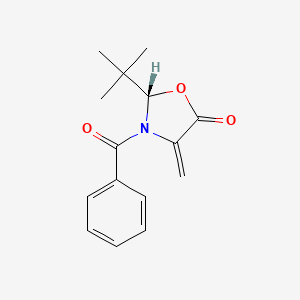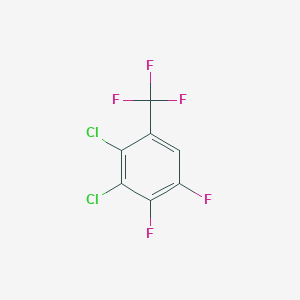
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- is an aromatic compound with the molecular formula C7HCl2F5. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- typically involves multiple steps, including halogenation and fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often involve the use of catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using specialized reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives.
科学研究应用
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms can enhance its binding affinity to certain proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
- Benzene, 2,4-dichloro-1-(trifluoromethyl)-
- Benzene, 1,4-difluoro-
- Benzene, 1,2-difluoro-
Uniqueness
Benzene, 2,3-dichloro-4,5-difluoro-1-(trifluoromethyl)- is unique due to the specific arrangement of chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of multiple halogens and a trifluoromethyl group can influence its electronic structure, making it a valuable compound for various applications.
属性
CAS 编号 |
112290-06-9 |
|---|---|
分子式 |
C7HCl2F5 |
分子量 |
250.98 g/mol |
IUPAC 名称 |
3,4-dichloro-1,2-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7HCl2F5/c8-4-2(7(12,13)14)1-3(10)6(11)5(4)9/h1H |
InChI 键 |
LZRHASCDZDNUCP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
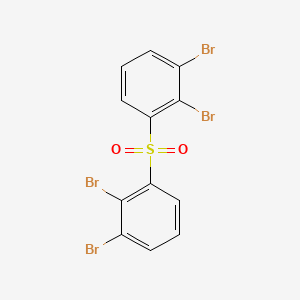
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
